molecular formula C21H24N2O2 B15196022 N-1-Naphthalenyl-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(sup 2,4))nonane-3-carboxamide CAS No. 82880-98-6

N-1-Naphthalenyl-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(sup 2,4))nonane-3-carboxamide

Cat. No.: B15196022
CAS No.: 82880-98-6
M. Wt: 336.4 g/mol
InChI Key: DFLHMSDIBOUJBH-UHFFFAOYSA-N
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Description

N-1-Naphthalenyl-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(sup 2,4))nonane-3-carboxamide is a complex organic compound with the molecular formula C21H24N2O2 and a molecular weight of 336.427 g/mol . This compound is characterized by its unique tricyclic structure, which includes a naphthalene ring, an oxa-azatricyclo nonane core, and a carboxamide functional group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-Naphthalenyl-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(sup 2,4))nonane-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxa-Azatricyclo Nonane Core: This step involves the cyclization of a suitable precursor to form the tricyclic core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

    Introduction of the Naphthalenyl Group: The naphthalenyl group is introduced through a nucleophilic substitution reaction, where a naphthalene derivative reacts with the tricyclic core. This step may require the use of polar aprotic solvents and specific temperature control to ensure high yield.

    Formation of the Carboxamide Functional Group: The final step involves the conversion of a suitable precursor into the carboxamide functional group. This can be achieved through the reaction of an amine with a carboxylic acid derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-1-Naphthalenyl-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(sup 2,4))nonane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of oxidized derivatives with altered functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced derivatives with modified functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, polar aprotic solvents, controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-1-Naphthalenyl-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(sup 2,4))nonane-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against specific biological targets, making it a candidate for drug development.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of certain products.

Mechanism of Action

The mechanism of action of N-1-Naphthalenyl-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(sup 2,4))nonane-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

N-1-Naphthalenyl-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(sup 2,4))nonane-3-carboxamide can be compared with other similar compounds, such as:

    N-1-Naphthalenyl-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(sup 2,4))nonane-3-carboximidic acid: This compound has a similar tricyclic structure but differs in the functional group attached to the core.

    5,7,7-Trimethyl-N-(naphthalen-1-yl)-6-oxa-3-azatricyclo[3.2.2.0~2,4~]nonane-3-carboxamide: Another closely related compound with slight variations in the substituents and functional groups.

The uniqueness of this compound lies in its specific combination of structural features and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

82880-98-6

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

5,7,7-trimethyl-N-naphthalen-1-yl-6-oxa-3-azatricyclo[3.2.2.02,4]nonane-3-carboxamide

InChI

InChI=1S/C21H24N2O2/c1-20(2)15-11-12-21(3,25-20)18-17(15)23(18)19(24)22-16-10-6-8-13-7-4-5-9-14(13)16/h4-10,15,17-18H,11-12H2,1-3H3,(H,22,24)

InChI Key

DFLHMSDIBOUJBH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(O1)(C3C2N3C(=O)NC4=CC=CC5=CC=CC=C54)C)C

Origin of Product

United States

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